1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane
Overview
Description
1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 g/mol It is a member of the diazepane family, characterized by a seven-membered ring containing two nitrogen atoms
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-(4-Methyl-1,4-diazepan-1-yl)ethanol are currently unknown
Result of Action
The molecular and cellular effects of 2-(4-Methyl-1,4-diazepan-1-yl)ethanol’s action are currently unknown . As research progresses, we will gain a better understanding of how this compound affects cells at the molecular level.
Preparation Methods
The synthesis of 1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane typically involves the reaction of 1-methylpiperazine with 2-bromoethanol . The reaction conditions include the use of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: this compound is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Comparison with Similar Compounds
1-(2-Hydroxyethyl)-4-methyl-[1,4]diazepane can be compared with other similar compounds, such as:
1-Methyl-1,4-diazepan-2-one: This compound is structurally similar but contains a carbonyl group instead of a hydroxyl group.
2-(4-Methyl-1,4-diazepan-1-yl)ethanamine: This compound has an amine group instead of a hydroxyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9-3-2-4-10(6-5-9)7-8-11/h11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZYETCLSRTJOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286375 | |
Record name | 2-(4-methyl-1,4-diazepan-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59039-64-4 | |
Record name | 2-(4-methyl-1,4-diazepan-1-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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